An In-depth Technical Guide to 3-Ethoxy-2-methylaniline (CAS 111185-04-7)
An In-depth Technical Guide to 3-Ethoxy-2-methylaniline (CAS 111185-04-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and safety considerations for 3-Ethoxy-2-methylaniline. As a substituted aniline, this compound holds potential as a key intermediate in the synthesis of novel compounds within the pharmaceutical, agrochemical, and materials science sectors. This document is intended to serve as a foundational resource for researchers and developers working with this and related molecules.
Core Molecular and Physicochemical Properties
3-Ethoxy-2-methylaniline, with the CAS number 111185-04-7, is an aromatic amine with an ethoxy and a methyl substituent on the benzene ring.[1] Its fundamental properties are summarized below. It is important to note that while some properties are reported from chemical suppliers, others, particularly physical properties like boiling and melting points, are often predicted due to the compound's status as a research chemical.
Table 1: Physicochemical Properties of 3-Ethoxy-2-methylaniline
| Property | Value | Source |
| CAS Number | 111185-04-7 | [1] |
| Molecular Formula | C9H13NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Physical Form | Likely a liquid at room temperature | Inferred from related compounds |
| Boiling Point | Data not available (predicted values for related anilines are in the range of 240-250 °C) | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | Inferred from related compounds |
| Purity | Commercially available with purity ≥98.0% | [2] |
Chemical Structure and Reactivity
The structure of 3-Ethoxy-2-methylaniline, featuring an electron-donating ethoxy group and a methyl group on the aromatic ring, influences its reactivity. The amino group is a key functional handle for a variety of chemical transformations.
Caption: Chemical structure of 3-Ethoxy-2-methylaniline.
The presence of the amino group makes it a weak base and allows for reactions such as diazotization, acylation, and alkylation. The electron-donating substituents are expected to activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino and ethoxy groups.
Plausible Synthetic Pathway
Figure 2: Proposed Synthesis of 3-Ethoxy-2-methylaniline
Caption: A proposed two-step synthesis of 3-Ethoxy-2-methylaniline.
Step-by-Step Methodology (Hypothetical Protocol):
Step 1: Ethylation of 2-Methyl-3-nitrophenol
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To a solution of 2-methyl-3-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
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Add an ethylating agent, for example, ethyl iodide or diethyl sulfate, dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purify the resulting crude 1-Ethoxy-2-methyl-3-nitrobenzene by column chromatography or distillation.
Step 2: Reduction of 1-Ethoxy-2-methyl-3-nitrobenzene
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Dissolve the purified 1-Ethoxy-2-methyl-3-nitrobenzene in a solvent such as ethanol or ethyl acetate.
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Add a catalyst, for instance, 10% palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3-Ethoxy-2-methylaniline.
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Further purification can be achieved by vacuum distillation or column chromatography.
This proposed synthesis is analogous to the preparation of similar compounds like 3-chloro-2-methylaniline, which is synthesized by the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron and hydrochloric acid.[3]
Potential Applications in Research and Development
Substituted anilines are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Drug Discovery: Aniline derivatives are common scaffolds in medicinal chemistry. The specific substitution pattern of 3-Ethoxy-2-methylaniline offers a unique combination of steric and electronic properties that could be explored for the synthesis of novel bioactive molecules. The ethoxy and methyl groups can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
Agrochemicals: Many herbicides and fungicides are based on aniline structures. The structural motifs present in 3-Ethoxy-2-methylaniline could be incorporated into new pesticide candidates.
Materials Science: Aniline derivatives are also used in the synthesis of dyes, polymers, and other organic materials. The reactivity of the amino group allows for its incorporation into polymeric chains or for its conversion into diazonium salts, which are versatile intermediates for introducing various functional groups onto the aromatic ring.
Safety and Handling
Specific toxicological data for 3-Ethoxy-2-methylaniline is not available. However, based on the data for structurally related anilines, it should be handled with care, assuming it may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[4][5]
Table 2: General GHS Hazard Statements for Related Anilines
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H311 | Toxic in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling Precautions:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
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Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Spectral Data Analysis (Predicted)
As experimental spectral data is not available, predicted spectral information can provide some guidance for characterization.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methyl group (a singlet), and the amino group (a broad singlet).
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms in the molecule, with the chemical shifts influenced by the different substituents on the aromatic ring.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ethoxy group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 151.21. Fragmentation patterns would likely involve the loss of the ethyl group from the ethoxy moiety and other characteristic cleavages.
Conclusion
3-Ethoxy-2-methylaniline is a substituted aniline with potential as a versatile building block in synthetic organic chemistry. While detailed experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research into the synthesis, characterization, and application of this molecule is warranted to fully explore its potential in various scientific and industrial fields. Researchers should proceed with appropriate caution, following standard laboratory safety protocols when handling this compound.
References
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Appchem. (n.d.). 3-Ethoxy-2-methylaniline | 111185-04-7. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Methylaniline - HAZARD SUMMARY. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethyl-2-methylaniline. Retrieved from [Link]
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SciSpace. (n.d.). Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Shanghai Witofly Chemical Co.,Ltd. (n.d.). 3-Methoxy-2-methylaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]
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PubChemLite. (n.d.). 3-methoxy-2-methylaniline (C8H11NO). Retrieved from [Link]
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